Cas no 438219-97-7 (3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one)

3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one is a fluorinated quinazolinone derivative with potential applications in medicinal chemistry and material science. Its key structural features include a pentafluorophenyl group, which enhances lipophilicity and metabolic stability, and a dihydroquinazolinone core, known for its bioactivity. The hydroxyl group at the 3-position offers a site for further functionalization, making it a versatile intermediate for synthetic modifications. This compound may exhibit improved binding affinity and selectivity in target interactions due to its electron-withdrawing fluorine substituents. Its unique combination of fluorinated aromaticity and heterocyclic framework makes it valuable for developing pharmaceuticals, agrochemicals, or specialty materials requiring tailored electronic and steric properties.
3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one structure
438219-97-7 structure
Product Name:3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one
CAS No:438219-97-7
MF:C14H7F5N2O2
MW:330.209600687027
CID:3058207
PubChem ID:3278474
Update Time:2025-10-05

3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one
    • 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
    • AKOS000305949
    • AK-968/41922463
    • STK301689
    • 3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one
    • 3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
    • 438219-97-7
    • MDL: MFCD03465772
    • Inchi: 1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)13-20-6-4-2-1-3-5(6)14(22)21(13)23/h1-4,13,20,23H
    • InChI Key: PEPFANHCDNJQAE-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C1N(C(C2C=CC=CC=2N1)=O)O)F)F)F)F

Computed Properties

  • Exact Mass: 330.04276828Da
  • Monoisotopic Mass: 330.04276828Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 52.6Ų

3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one Pricemore >>

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3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one
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Additional information on 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one

Comprehensive Overview of 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one (CAS No. 438219-97-7): Properties, Applications, and Research Insights

The compound 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one (CAS No. 438219-97-7) is a fluorinated heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including a pentafluorophenyl group and a dihydroquinazolinone core, contribute to its versatile chemical properties. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in targeting enzymes and receptors associated with inflammatory pathways.

In recent years, the demand for fluorinated organic compounds like 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend of precision medicine, where scientists seek molecules with optimized pharmacokinetic profiles. The compound’s quinazolinone scaffold is also of interest in cancer research, as similar structures have shown inhibitory effects on kinase activity.

Synthetic methodologies for CAS No. 438219-97-7 often involve multi-step reactions, including condensation and cyclization processes. A key challenge lies in achieving high regioselectivity during the introduction of the pentafluorophenyl moiety. Recent advancements in green chemistry have prompted investigations into solvent-free or catalytic approaches to improve the sustainability of its production. These efforts resonate with the broader scientific community’s focus on environmentally friendly synthesis.

From an analytical perspective, 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one exhibits distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies highlight the influence of fluorine atoms on proton chemical shifts, while mass spectrometry confirms its molecular weight (C14H7F5N2O2). Such data are critical for quality control in high-throughput screening libraries, a topic frequently searched by medicinal chemists.

The compound’s solid-state properties, including crystallinity and thermal stability, are under investigation for potential applications in organic electronics. Fluorinated aromatics are known to enhance charge transport in semiconducting materials, making this derivative relevant to optoelectronic device development. This connection to emerging technologies addresses frequent queries about materials for flexible displays or energy-efficient sensors.

In biological systems, preliminary studies suggest that the hydroxy-dihydroquinazolinone moiety may interact with protein binding sites through hydrogen bonding. This has sparked discussions in computational chemistry forums about its potential as a molecular probe. Researchers often search for "fluorinated bioactive scaffolds" or "quinazolinone derivatives SAR," reflecting the compound’s relevance to structure-activity relationship studies.

Regulatory and safety assessments of CAS No. 438219-97-7 indicate it requires standard laboratory handling precautions. While not classified as hazardous under major chemical inventories, its fluorine-rich structure warrants proper ventilation during manipulation—a detail frequently overlooked in academic search queries about laboratory safety protocols for fluorinated compounds.

The commercial availability of 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one remains limited to specialized suppliers, with pricing influenced by the cost of pentafluorobenzaldehyde precursors. This scarcity has motivated several research groups to publish alternative synthetic routes, contributing to the expanding literature on fluorine chemistry innovations.

Future directions for this compound may include exploration in bioconjugation chemistry, where its reactive groups could serve as anchors for antibody-drug conjugates (ADCs). Such applications align with trending searches about targeted drug delivery systems. Additionally, its potential as a fluorescent tag or PET tracer precursor warrants further investigation given the rising interest in molecular imaging techniques.

In summary, 3-Hydroxy-2-pentafluorophenyl-2,3-dihydro-1H-quinazolin-4-one represents a multifaceted research tool bridging medicinal chemistry and materials science. Its development reflects broader trends in rational molecular design, addressing both fundamental scientific questions and practical applications across interdisciplinary fields.

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